molecular formula C15H17FOSi B11856370 [(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane CAS No. 923294-77-3

[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane

Katalognummer: B11856370
CAS-Nummer: 923294-77-3
Molekulargewicht: 260.38 g/mol
InChI-Schlüssel: OUBSEEGOQJJUQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane is a chemical compound that features a biphenyl structure with a fluoro substituent and a trimethylsilane group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the fluoro substituent or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of biphenyl compounds with different substituents.

Wissenschaftliche Forschungsanwendungen

(2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane involves its interaction with specific molecular targets. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilane group can influence its solubility and stability. These interactions can modulate various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane is unique due to the presence of both the fluoro substituent and the trimethylsilane group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

923294-77-3

Molekularformel

C15H17FOSi

Molekulargewicht

260.38 g/mol

IUPAC-Name

[4-(2-fluorophenyl)phenoxy]-trimethylsilane

InChI

InChI=1S/C15H17FOSi/c1-18(2,3)17-13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-11H,1-3H3

InChI-Schlüssel

OUBSEEGOQJJUQY-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.